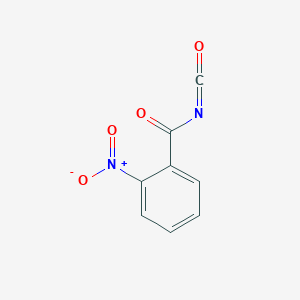
7-(2-Hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-1H-inden-1-ol is a chemical compound known for its significant role in various scientific and industrial applications. This compound is characterized by its unique molecular structure, which includes an indene backbone substituted with hydroxy, isopropylamino, and propoxy groups. Its chemical formula is C14H21NO3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-1H-inden-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Isopropylamino Group: The isopropylamino group can be attached through a reductive amination reaction, where an aldehyde or ketone is reacted with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Addition of the Propoxy Group: The propoxy group can be introduced through an etherification reaction, where an alcohol is reacted with an alkyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7-(2-Hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 7-(2-Hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as a beta-adrenergic receptor antagonist, binding to these receptors and inhibiting their activation by endogenous agonists. This can lead to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atenolol: A beta-adrenergic receptor antagonist with a similar structure and mechanism of action.
Metoprolol: Another beta-adrenergic receptor antagonist used in the treatment of cardiovascular diseases.
Nipradilol: A compound with both beta-adrenergic receptor blocking and nitric oxide donating properties
Uniqueness
7-(2-Hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-1H-inden-1-ol is unique due to its specific substitution pattern on the indene backbone, which may confer distinct pharmacological properties compared to other beta-adrenergic receptor antagonists. Its combination of hydroxy, isopropylamino, and propoxy groups allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects.
Eigenschaften
Molekularformel |
C15H23NO3 |
|---|---|
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H23NO3/c1-10(2)16-8-12(17)9-19-14-5-3-4-11-6-7-13(18)15(11)14/h3-5,10,12-13,16-18H,6-9H2,1-2H3 |
InChI-Schlüssel |
PWVIZJQPQMDOQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC2=C1C(CC2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
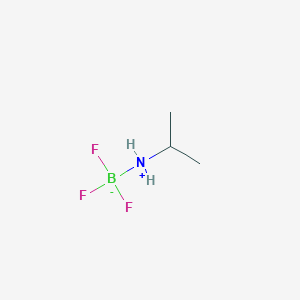
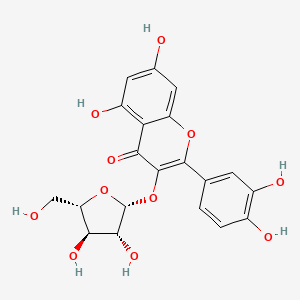
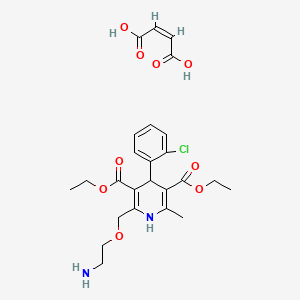
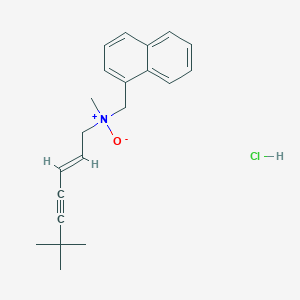
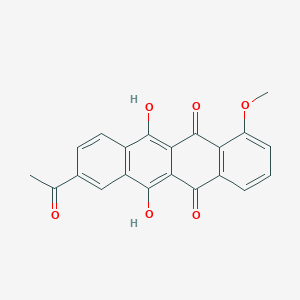
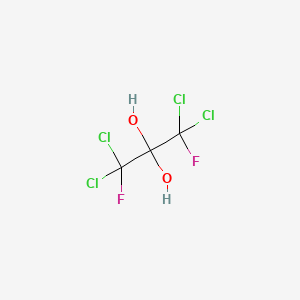
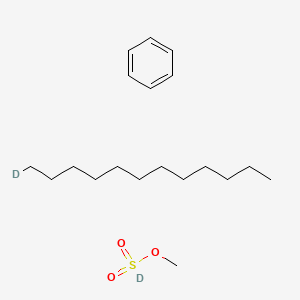
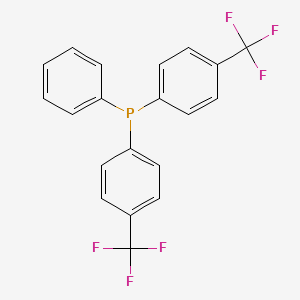
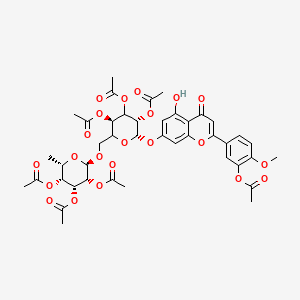
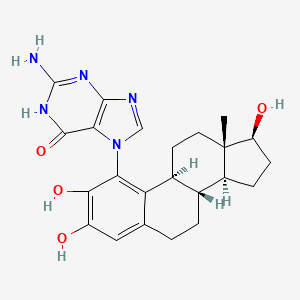
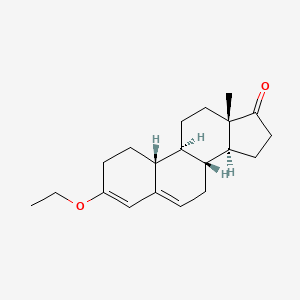
![2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate](/img/structure/B13419259.png)
